1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
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Overview
Description
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a urea linkage connecting a chlorophenyl group and a pyrimidinyl-pyrazolyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 2-chlorophenyl isocyanate, which is then reacted with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine under controlled conditions to form the desired urea compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-(2-pyrimidinyl)urea: Lacks the pyrazolyl group, which may result in different biological activities.
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)urea: Contains a phenyl ring instead of a pyrimidinyl ring, potentially altering its chemical properties.
Uniqueness
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is unique due to the presence of both the pyrazolyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c1-10-7-11(2)23(22-10)15-18-8-12(9-19-15)20-16(24)21-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSXKCTZRUWCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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